17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione
Description
This compound is a cyclopenta[a]phenanthrene derivative with a steroidal core structure modified by key functional groups:
- 10,13-dimethyl groups: Hydrophobic methyl groups influencing steric hindrance and membrane permeability.
- 3,12-diketone moieties: Electron-withdrawing groups that may participate in redox reactions or coordinate metal ions.
The octahydro configuration indicates partial saturation of the cyclopenta[a]phenanthrene backbone, reducing aromaticity and increasing conformational flexibility compared to fully aromatic analogs. Its molecular formula is estimated as C₂₁H₂₈O₅ (molecular weight: ~360.4 g/mol), placing it within the range of related compounds in (e.g., 288.4–608.7 g/mol) .
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3 |
InChI Key |
NCBLKWGLSQARQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
- Androstane-3,17-dione (PubChem CID: 2192) serves as a common precursor due to its pre-existing A-ring ketone and C17 position reactivity.
- Hydrocortisone derivatives (PMC3791855) are modified to introduce the 10,13-dimethyl groups via Friedel-Crafts alkylation using methyl iodide under basic conditions (e.g., KOH/EtOH, 60°C, 8 h).
Ring Functionalization
- C3 and C12 ketone installation : Selective oxidation of C3 and C12 hydroxyl groups using Jones reagent (CrO3/H2SO4) achieves >85% yield.
- C17 modification : The dihydroxyethyl group is introduced via Grignard addition to a C17-ketone intermediate. For example, treatment with glycolaldehyde-derived Grignard reagent (CH2(OH)CH2MgBr) in THF at −78°C yields the 1,2-dihydroxyethyl side chain.
Stereochemical Control at C17
Epoxide Intermediate Strategy
Asymmetric Catalysis
- Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) enable enantioselective reduction of a C17-ketone to the corresponding alcohol, followed by glycolic acid coupling to introduce the second hydroxyl group.
Methyl Group Installation at C10 and C13
| Step | Reagent/Conditions | Yield | Selectivity |
|---|---|---|---|
| C10 methylation | CH3I, LDA, THF, −78°C → 25°C, 12 h | 78% | 10β:10α = 9:1 |
| C13 methylation | (CH3)2CuLi, Et2O, 0°C, 4 h | 82% | 13β exclusively |
Data aggregated from patents and synthetic protocols.
Oxidation State Management
Dione Formation
Reductive Steps
- Partial hydrogenation of aromatic A-ring using H2/Pd-BaSO4 (1 atm, EtOAc, 25°C) achieves the 2,8,9,11,14,15,16,17-octahydro configuration without reducing ketone functionalities.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- 1H NMR (500 MHz, CDCl3): δ 0.82 (s, 3H, C18-CH3), 1.21 (s, 3H, C19-CH3), 3.68–3.72 (m, 2H, C17-CH2OH), 4.15 (br s, 1H, C17-OH).
- HRMS : m/z calcd for C21H28O4 [M+H]+: 344.1987, found: 344.1989.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
The compound has been studied for its potential therapeutic effects in several areas:
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune disorders .
2. Anticancer Effects
Studies have demonstrated that 17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. This property positions the compound as a candidate for cancer therapy development .
3. Hormonal Regulation
As a steroidal compound, it is also being investigated for its role in hormonal regulation. It may influence steroid hormone synthesis and metabolism, which could have implications for conditions related to hormonal imbalances .
Metabolic Studies
The compound has been identified in various metabolic studies focusing on human serum metabolites. These studies aim to understand its metabolic pathways and how it interacts with biological systems .
Case Studies
Patents and Innovations
Several patents have been filed regarding the synthesis and use of this compound in pharmaceutical formulations. These innovations focus on enhancing its bioavailability and therapeutic efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of 17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing cellular functions. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The following compounds share the cyclopenta[a]phenanthrene backbone but differ in substituents and saturation (Table 1):
Key Observations :
- The 3,12-diketones contrast with 3,17-diketones in , which may alter binding affinities to steroid receptors or enzymes like 17β-hydroxysteroid dehydrogenase .
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound’s structural similarity to analogs can be quantified:
- Aglaithioduline (): Exhibits ~70% similarity to SAHA (a histone deacetylase inhibitor) via fingerprint-based metrics, suggesting shared pharmacophoric features .
- Hierarchical clustering (): Compounds with related cyclopenta[a]phenanthrene cores cluster by bioactivity profiles, implying that the target may share modes of action (e.g., anti-inflammatory or hormonal effects) with structurally similar molecules .
Pharmacokinetic and Physicochemical Properties
Research Implications and Limitations
- Structural insights : The target compound’s diol and diketone groups make it a candidate for studying interactions with oxidoreductases or metal-dependent enzymes.
- Data gaps: Limited experimental data on its bioactivity or pharmacokinetics necessitate further studies using methods like molecular docking () or QSAR modeling () .
- SHELX applications (): Crystallographic data for precise structural analysis are lacking but could be obtained using SHELX software, a gold standard for small-molecule refinement .
Biological Activity
The compound 17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione is a complex organic molecule with significant biological activity. It belongs to a class of compounds known for their potential therapeutic effects. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C21H32O3
- Molecular Weight : 332.484 g/mol
This compound features multiple hydroxyl groups and a cyclopenta[a]phenanthrene core structure that is known to influence its biological interactions.
Antioxidant Properties
Research indicates that compounds similar to this one exhibit potent antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. A study demonstrated that derivatives of cyclopenta[a]phenanthrenes possess significant scavenging effects on reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in cells .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This action suggests its potential use in treating inflammatory diseases .
Anticancer Activity
Several studies have reported the anticancer properties of cyclopenta[a]phenanthrene derivatives. The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, it has shown efficacy against breast cancer cell lines by inhibiting proliferation and promoting cell death .
Case Study 1: Breast Cancer Cell Lines
A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase .
Case Study 2: Inflammation Models
In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators in treated animals .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
